molecular formula C14H7ClN2O4S B11695003 (4Z)-2-(4-chloro-3-nitrophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-chloro-3-nitrophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11695003
M. Wt: 334.7 g/mol
InChI Key: ORBWAJVORMTDIP-XFFZJAGNSA-N
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Description

(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorinated nitrophenyl group, a thiophene ring, and an oxazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazolone ring: This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the chlorinated nitrophenyl group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the oxazolone ring through a suitable coupling reaction.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in redox reactions, while the thiophene and oxazolone rings can engage in π-π interactions with aromatic residues in proteins.

    Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(4-BROMO-3-NITROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure with a bromine atom instead of chlorine.

    (4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure with a furan ring instead of thiophene.

Uniqueness

(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H7ClN2O4S

Molecular Weight

334.7 g/mol

IUPAC Name

(4Z)-2-(4-chloro-3-nitrophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C14H7ClN2O4S/c15-10-4-3-8(6-12(10)17(19)20)13-16-11(14(18)21-13)7-9-2-1-5-22-9/h1-7H/b11-7-

InChI Key

ORBWAJVORMTDIP-XFFZJAGNSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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